![molecular formula C8H6ClN3O3 B11876827 3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene CAS No. 138899-85-1](/img/structure/B11876827.png)
3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine is a diazirine compound characterized by the presence of a chloro group, a nitrophenoxy group, and a diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine typically involves multiple steps:
Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor with chloramine-T and a base.
Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution of a nitrophenol derivative with a suitable leaving group on the diazirine precursor.
Industrial Production Methods
Industrial production of 3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine has several applications in scientific research:
Chemistry: Used in photoaffinity labeling to study enzyme-substrate interactions.
Biology: Helps in identifying binding sites on proteins and nucleic acids.
Medicine: Potential use in drug discovery to identify target molecules.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, or O-H bonds, forming covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application, such as binding to active sites on enzymes or interacting with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine: Unique due to its specific functional groups and diazirine ring.
3-Azido-3-((4-nitrophenoxy)methyl)-3H-diazirine: Similar structure but with an azido group instead of a chloro group.
3-Bromo-3-((4-nitrophenoxy)methyl)-3H-diazirine: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
3-Chloro-3-((4-nitrophenoxy)methyl)-3H-diazirine is unique due to its combination of a chloro group, nitrophenoxy group, and diazirine ring, which provides specific reactivity and stability for photoaffinity labeling applications.
Propriétés
Numéro CAS |
138899-85-1 |
|---|---|
Formule moléculaire |
C8H6ClN3O3 |
Poids moléculaire |
227.60 g/mol |
Nom IUPAC |
3-chloro-3-[(4-nitrophenoxy)methyl]diazirine |
InChI |
InChI=1S/C8H6ClN3O3/c9-8(10-11-8)5-15-7-3-1-6(2-4-7)12(13)14/h1-4H,5H2 |
Clé InChI |
BSXSEOIYSVEJOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OCC2(N=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11876747.png)
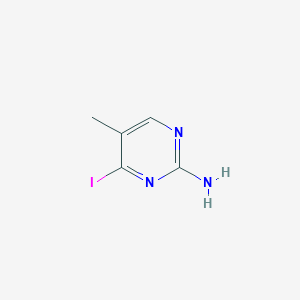
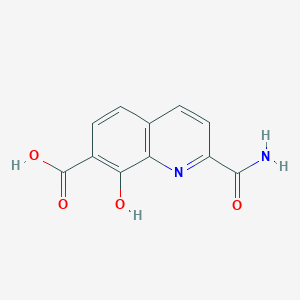

![Thiochromeno[4,3-b]indole](/img/structure/B11876767.png)
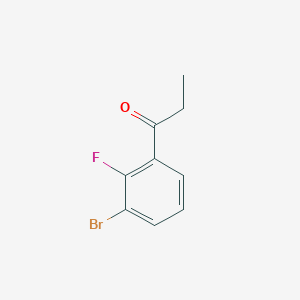

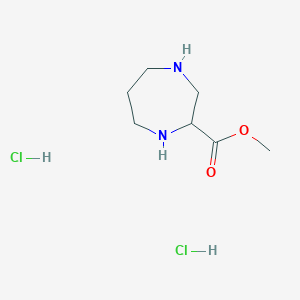
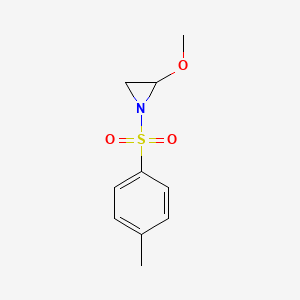

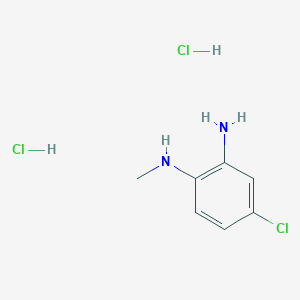
![2-(Methoxycarbonyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11876813.png)
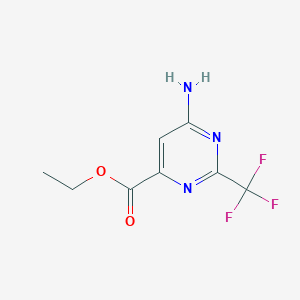
![Isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11876822.png)
